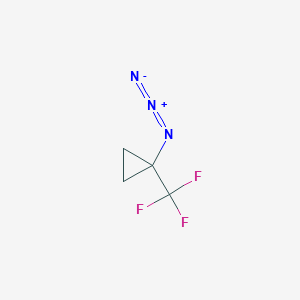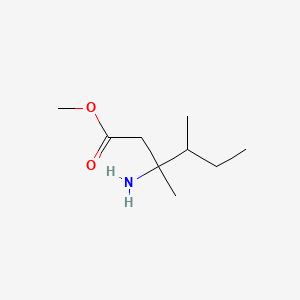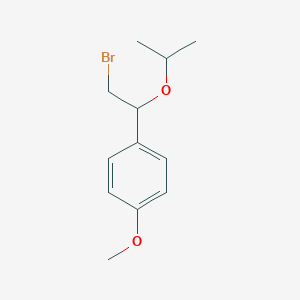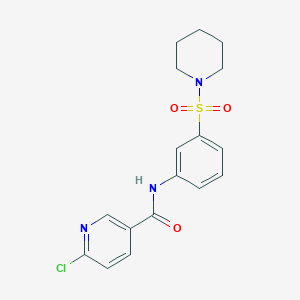
Tert-butyl1-fluoro-3-methylidenecyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring with a fluorine atom and a methylidene group attached. The tert-butyl ester group is also present, making it a compound of interest in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and tert-butyl bromoacetate.
Formation of the Methylidene Group: This step involves the use of a Wittig reaction or a similar olefination reaction to introduce the methylidene group.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Analyse Des Réactions Chimiques
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
tert-Butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 1-chloro-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 1-bromo-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 1-iodo-3-methylidenecyclobutane-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C10H15FO2 |
|---|---|
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
tert-butyl 1-fluoro-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H15FO2/c1-7-5-10(11,6-7)8(12)13-9(2,3)4/h1,5-6H2,2-4H3 |
Clé InChI |
RVUFMANMWFTUNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CC(=C)C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


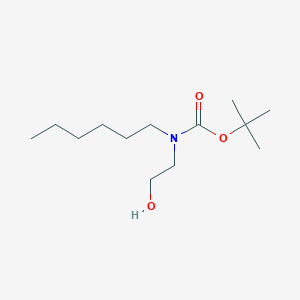
![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)
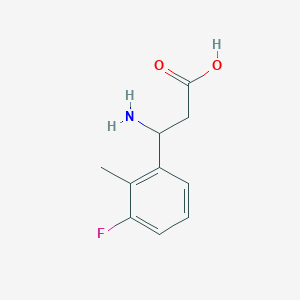
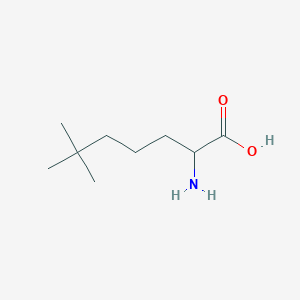
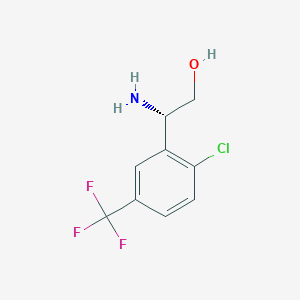
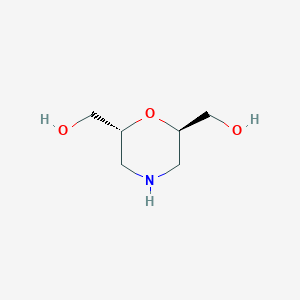
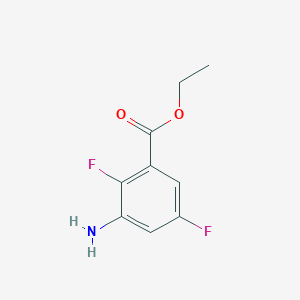

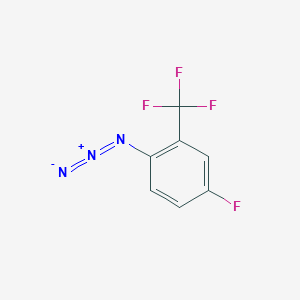
![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
